Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazolopyridine core imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazolo[3,4-b]pyridine nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The success of similar compounds in suzuki–miyaura cross-coupling reactions suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The stability of similar compounds in various reaction conditions suggests that they may be relatively stable in different environments .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with TRKA, TRKB, and TRKC, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7, demonstrating selective cytotoxicity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting TRKs, leading to reduced cell survival and proliferation . These effects highlight its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and survival . Additionally, the compound may interact with other biomolecules, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKs, leading to sustained anti-proliferative activity in cancer cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . Its metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile. Understanding these pathways is essential for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which may be directed by targeting signals or post-translational modifications . Its subcellular localization is crucial for its activity and function, as it needs to reach its target sites to exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form the hydrazone intermediate, which upon further reaction with ethyl acetoacetate and subsequent cyclization, yields the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted derivatives with various functional groups replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate: An impurity of Riociguat, used in the treatment of pulmonary hypertension.
Pyrazoloquinolines: Compounds with similar core structures but different substituents, used in various pharmacological applications.
Uniqueness
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNIKNOQLROMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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